2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with fluorinating agents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) to introduce the fluorine atom . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and pyridine amines .
Scientific Research Applications
2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the anilino and carboxylic acid groups.
2-(2-Chloro-5-methylanilino)pyridine-3-carboxylic acid: A chlorinated analog with different chemical properties due to the presence of chlorine instead of fluorine.
3-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with the carboxylic acid group in a different position.
Uniqueness
2-(2-Fluoro-5-methylanilino)pyridine-3-carboxylic acid is unique due to the combination of fluorine, anilino, and carboxylic acid groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
55285-38-6 |
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Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-5-10(14)11(7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |
InChI Key |
FNAUDJKCBKSHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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